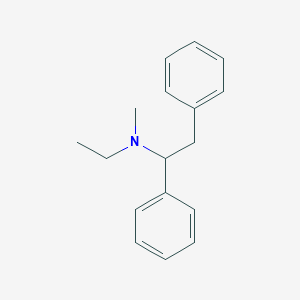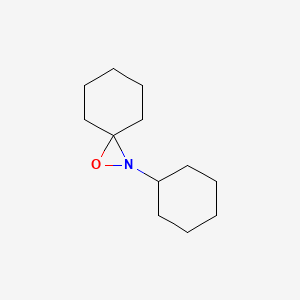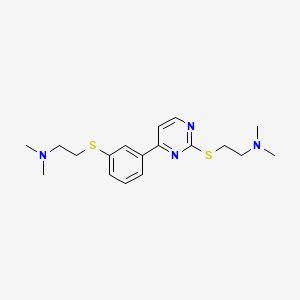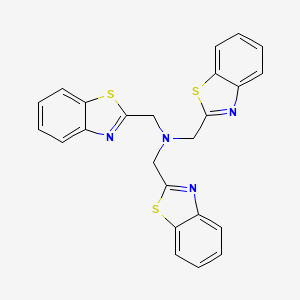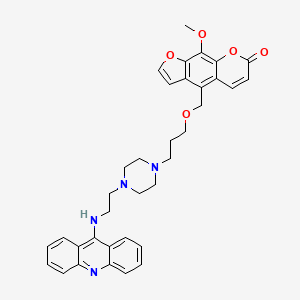
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a furobenzopyran core and multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy- typically involves multi-step organic reactions. The process begins with the preparation of the furobenzopyran core, followed by the introduction of the acridinylaminoethyl and piperazinylpropoxy groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Additionally, purification techniques like chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)-
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy- stands out due to its specific functional groups and structural features
Properties
CAS No. |
86863-19-6 |
|---|---|
Molecular Formula |
C35H36N4O5 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
4-[3-[4-[2-(acridin-9-ylamino)ethyl]piperazin-1-yl]propoxymethyl]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C35H36N4O5/c1-41-35-33-25(13-22-43-33)28(24-11-12-31(40)44-34(24)35)23-42-21-6-15-38-17-19-39(20-18-38)16-14-36-32-26-7-2-4-9-29(26)37-30-10-5-3-8-27(30)32/h2-5,7-13,22H,6,14-21,23H2,1H3,(H,36,37) |
InChI Key |
ZFTQWGCMQUBORL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)COCCCN4CCN(CC4)CCNC5=C6C=CC=CC6=NC7=CC=CC=C75)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


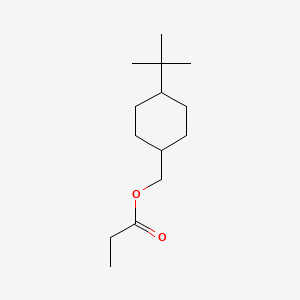

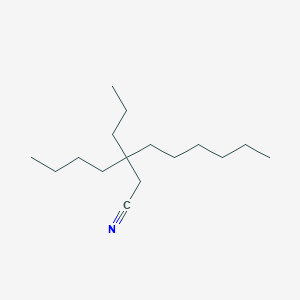
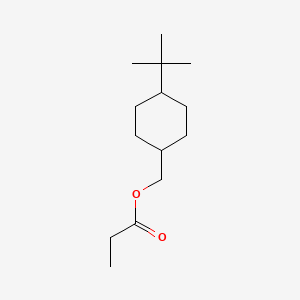
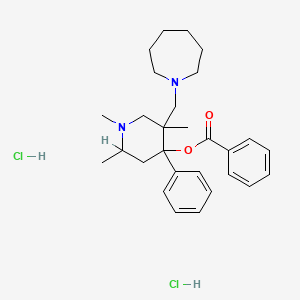
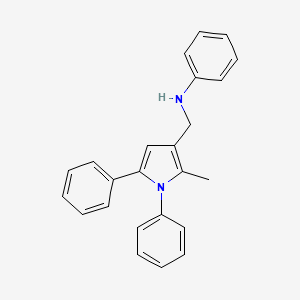
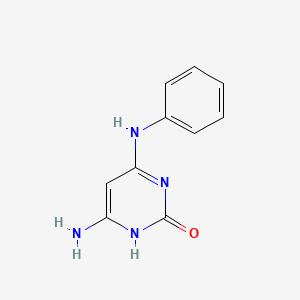
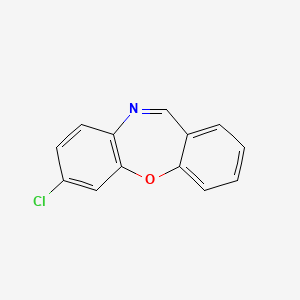
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
